molecular formula C27H32N2O2 B4331552 N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide

N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide

Cat. No.: B4331552
M. Wt: 416.6 g/mol
InChI Key: WNLCWRJJDKCIAH-UHFFFAOYSA-N
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Description

N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a chemical compound with the molecular formula C27H32N2O2. It is known for its unique structure, which includes a fluorene core and cyclohexane carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide typically involves the reaction of fluorene derivatives with cyclohexanecarboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of fluorene-2,7-dicarboxylic acid with cyclohexylamine in the presence of a dehydrating agent.

    Amidation Reactions: Utilizing fluorene-2,7-dicarboxylic acid chloride and cyclohexylamine under anhydrous conditions to form the amide bond.

Industrial Production Methods

Industrial production of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The fluorene core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products Formed

Scientific Research Applications

N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide can be compared with other similar compounds, such as:

    4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): This compound also contains a fluorene core but has different substituents, leading to distinct properties and applications.

    Fluorene-2,7-dicarboxylic acid derivatives: These compounds share the fluorene core but differ in their functional groups, affecting their reactivity and uses.

The uniqueness of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide lies in its specific combination of the fluorene core and cyclohexane carboxamide groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

N-[7-(cyclohexanecarbonylamino)-9H-fluoren-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c30-26(18-7-3-1-4-8-18)28-22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)29-27(31)19-9-5-2-6-10-19/h11-14,16-19H,1-10,15H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLCWRJJDKCIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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